molecular formula C13H11NO5 B13719963 3-(3-(Ethoxycarbonyl)isoxazol-5-yl)benzoic acid

3-(3-(Ethoxycarbonyl)isoxazol-5-yl)benzoic acid

Katalognummer: B13719963
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: QQROOGWIPHKSPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32708586” is a chemical entity with unique properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of “MFCD32708586” involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of “MFCD32708586” is scaled up using large reactors and automated systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. The compound is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32708586” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

    Reduction: It can be reduced using reducing agents to achieve lower oxidation states.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Wissenschaftliche Forschungsanwendungen

“MFCD32708586” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD32708586” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.

Vergleich Mit ähnlichen Verbindungen

“MFCD32708586” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    Compound A: Known for its similar molecular structure but different functional groups.

    Compound B: Shares similar chemical properties but differs in its biological activity.

    Compound C: Has a similar mechanism of action but is used in different applications.

The uniqueness of “MFCD32708586” lies in its specific combination of properties, making it suitable for particular applications that other compounds may not be able to achieve.

Eigenschaften

Molekularformel

C13H11NO5

Molekulargewicht

261.23 g/mol

IUPAC-Name

3-(3-ethoxycarbonyl-1,2-oxazol-5-yl)benzoic acid

InChI

InChI=1S/C13H11NO5/c1-2-18-13(17)10-7-11(19-14-10)8-4-3-5-9(6-8)12(15)16/h3-7H,2H2,1H3,(H,15,16)

InChI-Schlüssel

QQROOGWIPHKSPK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.